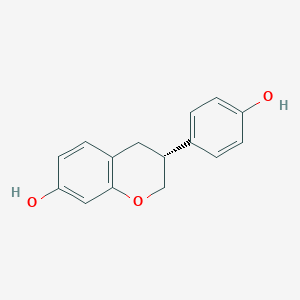

(+)-Equol

Description

Properties

IUPAC Name |

(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFCQWZHKCXPAJ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318590 | |

| Record name | (+)-Equol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221054-79-1 | |

| Record name | (+)-Equol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221054-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Equol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221054791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Equol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EQUOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V8RAP1HXA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and History of (+)-Equol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and key scientific investigations into (+)-Equol. It is designed to serve as a detailed resource, summarizing critical data and methodologies for professionals in research and drug development.

Discovery and Historical Timeline

(+)-Equol, a molecule of significant interest in pharmacology and nutrition, has a rich history spanning nearly a century. Its journey from an unknown urinary metabolite to a well-characterized bioactive compound is a testament to advancements in analytical chemistry and endocrinology.

Initial Isolation and Identification

Equol (B1671563) was first isolated in 1932 by Marrian and Haslewood from the urine of pregnant mares.[1][2][3][4] The name "equol" was derived from its equine source.[5] Initially, its biological significance was not fully understood. It took another 50 years for equol to be identified in human urine in 1982 by Axelson et al., where it was recognized as a metabolite of the soy isoflavone (B191592) daidzein (B1669772), produced by the action of gut microflora.[5][6] This discovery was pivotal, linking dietary intake of soy to the endogenous production of this biologically active molecule and leading to the classification of individuals as "equol-producers" or "non-producers".[5][7]

Elucidation of Stereochemistry

A critical breakthrough in understanding equol's bioactivity was the discovery of its chiral nature. Equol possesses a chiral center at the C-3 position, meaning it exists as two non-superimposable mirror images, or enantiomers: S-(-)-equol and R-(+)-equol.[8][9] Subsequent research definitively established that the enantiomer produced by human intestinal bacteria from daidzein is exclusively S-(-)-equol.[8] The unnatural enantiomer, R-(+)-equol, can be synthesized chemically.[10] This stereospecificity is crucial as the two enantiomers exhibit different biological activities.

Quantitative Data Summary

The biological effects of equol are underpinned by its interactions with various cellular targets. The following tables summarize key quantitative data from numerous studies, providing a comparative look at the bioactivity of its enantiomers.

Table 1: Binding Affinities (Ki) for Estrogen Receptors (ER)

| Compound | ERα (Ki in nM) | ERβ (Ki in nM) | ERβ/ERα Selectivity Ratio | Reference |

| S-(-)-Equol | - | 0.73 | - | [8] |

| S-(-)-Equol | - | 16 | 13 | [11] |

| R-(+)-Equol | 50 | - | 0.29 | [11] |

| Genistein | - | 6.7 | 16 | [11] |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Effects on Cancer Cell Proliferation (IC50 Values)

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer (ER-) | Racemic Equol | 252 | |

| T47D | Breast Cancer (ER+) | Racemic Equol | 228 | |

| LNCaP | Prostate Cancer | S-(-)-Equol & Racemic | ≥ 5 | |

| LAPC-4 | Prostate Cancer | S-(-)-Equol & Racemic | ≥ 2.5 | |

| MDA-MB-231 | Breast Cancer | Daidzein, R-(+)-Equol, S-(-)-Equol | ~50 (significant invasion inhibition) | [12] |

Note: IC50 is the concentration of a drug that gives half-maximal response.

Table 3: Pharmacokinetic Parameters of Equol Enantiomers in Humans

| Parameter | S-(-)-Equol | R-(+)-Equol | Racemic (±)-Equol | Reference |

| Tmax (hours) | 2-3 (with a meal) | 2-3 (with a meal) | Slower absorption | [13] |

| Terminal Elimination Half-life (hours) | 7-8 | 7-8 | - | [14] |

| Systemic Bioavailability | Lower | Higher | Lower than individual enantiomers | [13][14] |

| Fractional Urinary Recovery (%) | 61.3 ± 19.5 | 83.2 ± 11.2 | 69.3 ± 15.4 | [15] |

Note: Data are from studies using orally administered compounds.

Key Signaling Pathways Modulated by (+)-Equol

(+)-Equol exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions.

Estrogen Receptor (ER) Signaling Pathway

S-(-)-Equol is a potent ligand for Estrogen Receptor β (ERβ), exhibiting a higher binding affinity for ERβ than for ERα.[8][11][16] This selective binding initiates a cascade of events that can influence gene expression and cellular function.

References

- 1. Equol, a new inactive phenol isolated from the ketohydroxyoestrin fraction of mares' urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Tribute to Guy Frederic Marrian and Geoffrey Arthur Dering Haslewood. An Overview of the Discovery of Equol and Its Applications in Health and Disease [article.sapub.org]

- 3. sapub.org [sapub.org]

- 4. Equol, a new inactive phenol isolated from the ketohydroxyoestrin fraction of mares' urine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Equol: History, Chemistry, and Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Equol: history, chemistry, and formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Emerging Research on Equol and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Daidzein, R-(+)equol and S-(-)equol inhibit the invasion of MDA-MB-231 breast cancer cells potentially via the down-regulation of matrix metalloproteinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Equol: Pharmacokinetics and Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The pharmacokinetic behavior of the soy isoflavone metabolite S-(-)equol and its diastereoisomer R-(+)equol in healthy adults determined by using stable-isotope-labeled tracers. | Sigma-Aldrich [sigmaaldrich.com]

- 15. The pharmacokinetic behavior of the soy isoflavone metabolite S-(−)equol and its diastereoisomer R-(+)equol in healthy adults determined by using stable-isotope-labeled tracers1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Androgen receptor and soy isoflavones in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-Equol: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Equol is a chiral isoflavandiol that has garnered significant scientific interest due to its notable biological activities, particularly its estrogenic and antioxidant properties. As a metabolite of the soy isoflavone (B191592) daidzein (B1669772), produced by intestinal microflora, its presence and activity are subject to individual metabolic differences. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of (+)-Equol. Detailed experimental protocols for its synthesis, purification, and key biological assays are presented to facilitate further research and development. All quantitative data are summarized in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams.

Chemical Structure and Identification

(+)-Equol, the dextrorotatory enantiomer of equol (B1671563), is chemically known as (3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol. It possesses a chiral center at the C3 position of the chroman ring, leading to two enantiomeric forms: (+)-(R)-Equol and (-)-(S)-Equol. The naturally occurring form produced by gut microbiota is exclusively the (S)-enantiomer.

Table 1: Chemical Identifiers for (+)-Equol

| Identifier | Value |

| IUPAC Name | (3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol[1] |

| Molecular Formula | C₁₅H₁₄O₃[1] |

| Molecular Weight | 242.27 g/mol [1] |

| CAS Number | 221054-79-1[1] |

| SMILES String | C1--INVALID-LINK--C3=CC=C(C=C3)O |

| InChI Key | ADFCQWZHKCXPAJ-LBPRGKRZSA-N[1] |

Physicochemical Properties

The physical and chemical properties of (+)-Equol are crucial for its handling, formulation, and interpretation of biological activity.

Table 2: Physicochemical Properties of Equol

| Property | Value | Reference |

| Melting Point | 189-192 °C | [2] |

| Boiling Point | 441.7 ± 45.0 °C at 760 mmHg | [2] |

| pKa (strongest acidic) | 9.63 (Predicted) | [3] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL), Ethanol (~20 mg/mL), and DMF (~15 mg/mL). Sparingly soluble in aqueous buffers. | [3][4] |

| Appearance | White to pale yellow solid | [2] |

| UV/Vis (λmax) | 225, 283 nm | [3] |

Biological Properties and Mechanism of Action

(+)-Equol exhibits a range of biological activities, primarily attributed to its structural similarity to estradiol, allowing it to interact with estrogen receptors (ERs).

-

Estrogen Receptor Binding: (+)-Equol is a selective estrogen receptor modulator (SERM). The (S)-enantiomer shows a higher binding affinity for ERβ over ERα. In contrast, (R)-equol binds more weakly and displays a preference for ERα.[4]

-

Antioxidant Activity: The phenolic hydroxyl groups in the equol structure contribute to its potent antioxidant properties, enabling it to scavenge free radicals.

-

Anti-androgenic Effects: Equol can bind to 5α-dihydrotestosterone (DHT), potentially interfering with androgen signaling pathways.[5]

-

Other Activities: Research suggests that equol may also play a role in stimulating the production of collagen and elastin, and inhibiting matrix metalloproteinases, indicating potential applications in skin health.[5]

Estrogen Receptor Signaling Pathway

The interaction of (+)-Equol with estrogen receptors initiates a signaling cascade that modulates gene expression.

Caption: (+)-Equol binding to estrogen receptors.

Experimental Protocols

Synthesis of (+)-Equol from Daidzein via Fermentation

This protocol outlines the microbial conversion of daidzein to (+)-Equol.

Workflow for Microbial Synthesis of (+)-Equol

Caption: Microbial synthesis of (+)-Equol.

Methodology:

-

Strain and Culture Conditions: A suitable host strain, such as E. coli, is engineered to express the necessary enzymes for the conversion of daidzein to equol, namely daidzein reductase and dihydrodaidzein reductase.

-

Inoculation and Growth: Inoculate a 2% volume of a starter culture into Terrific Broth (TB) medium supplemented with appropriate antibiotics and 4-6% (w/v) polyvinylpyrrolidone (B124986) (PVP40). Culture for 1.5-3 hours.

-

Induction: When the optical density at 600 nm (OD600) reaches 0.8-1.0, add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM to induce enzyme expression.

-

Fermentation: Incubate the culture at 25°C with shaking (220 rpm) for 10-12 hours. Subsequently, add glucose (final concentration 10% of 200 g/L stock) and daidzein (final concentration 5% of 100 mM stock). Continue incubation at 22-28°C with shaking (120-180 rpm) for 12-48 hours.

-

Analysis: Monitor the production of (+)-Equol by taking samples at specific time points and analyzing them by High-Performance Liquid Chromatography (HPLC).

Purification of (+)-Equol by High-Performance Liquid Chromatography (HPLC)

Methodology:

-

Sample Preparation: The fermentation broth is centrifuged to remove bacterial cells. The supernatant, containing (+)-Equol, is then filtered through a 0.22 µm filter.

-

Chromatographic System: A reverse-phase HPLC system is typically used.

-

Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable for analytical separation. For preparative purification, a larger dimension column is required.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small percentage of formic acid (e.g., 0.1%) to improve peak shape, is commonly employed. A typical gradient might be from 10% to 90% acetonitrile over 30 minutes.

-

Flow Rate: A flow rate of 1.0 mL/min is standard for analytical columns.

-

Detection: UV detection at 280 nm is effective for monitoring equol.

-

-

Fraction Collection: For preparative HPLC, fractions corresponding to the (+)-Equol peak are collected.

-

Solvent Evaporation: The collected fractions are pooled, and the solvent is removed under reduced pressure to yield purified (+)-Equol.

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of (+)-Equol to compete with a radiolabeled estrogen, typically [³H]-estradiol, for binding to estrogen receptors.

Workflow for Competitive ER Binding Assay

Caption: Competitive estrogen receptor binding assay.

Methodology:

-

Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a suitable buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.

-

Assay Setup: In assay tubes, combine the uterine cytosol, a fixed concentration of [³H]-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of (+)-Equol (or a standard competitor like unlabeled estradiol).

-

Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Add a hydroxylapatite slurry to each tube to bind the receptor-ligand complexes. Centrifuge to pellet the hydroxylapatite, and wash the pellet to remove unbound [³H]-estradiol.

-

Quantification: Add scintillation cocktail to the washed pellets and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound [³H]-estradiol against the logarithm of the competitor concentration. Determine the IC₅₀ value, which is the concentration of (+)-Equol that inhibits 50% of the specific binding of [³H]-estradiol.

MCF-7 Cell Proliferation Assay

This assay assesses the effect of (+)-Equol on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Methodology:

-

Cell Culture: Culture MCF-7 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells in 96-well plates at a density of approximately 3 x 10³ to 5 x 10³ cells per well and allow them to attach overnight.

-

Treatment: Replace the medium with a medium containing varying concentrations of (+)-Equol. Include appropriate controls (vehicle control, positive control like estradiol).

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

Proliferation Assessment: Measure cell proliferation using a suitable method, such as the MTT assay, which measures the metabolic activity of viable cells.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Express the results as a percentage of the vehicle control and plot the cell viability against the concentration of (+)-Equol to determine its effect on cell proliferation.

Conclusion

(+)-Equol is a molecule of significant interest in the fields of nutrition, pharmacology, and drug development. Its unique biological activities, stemming from its interaction with estrogen receptors and its antioxidant capacity, make it a promising candidate for further investigation. This technical guide provides a solid foundation of its chemical and physical properties, along with detailed experimental protocols, to support and guide future research endeavors aimed at elucidating the full therapeutic potential of (+)-Equol. The provided diagrams for key processes offer a visual aid to understanding the complex biological pathways and experimental workflows involved in the study of this compound.

References

- 1. kb.osu.edu [kb.osu.edu]

- 2. benchchem.com [benchchem.com]

- 3. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. static.igem.org [static.igem.org]

An In-depth Technical Guide to the Enantiomers of (+)-Equol: (S)-equol and (R)-equol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Equol (B1671563), a prominent metabolite of the soy isoflavone (B191592) daidzein, is produced by the gut microbiome and has garnered significant attention for its potential health benefits. As a chiral molecule, equol exists as two distinct enantiomers: (S)-equol and (R)-equol. This technical guide provides a comprehensive overview of these enantiomers, focusing on their differential biological activities, pharmacokinetic profiles, and the experimental methodologies used for their study. Quantitative data are summarized in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate research and development. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying mechanisms and procedures. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of drugs and nutraceuticals related to equol.

Introduction

Equol [7-hydroxy-3-(4'-hydroxyphenyl)-chroman] is a non-steroidal estrogen that is not found in plants but is produced by the intestinal microflora in a subset of the human population after the consumption of soy products containing its precursor, daidzein.[1][2][3] The presence of a chiral center at the C3 position of the chroman ring gives rise to two enantiomers: (S)-equol and (R)-equol.[1][2][3] Notably, the gut microbiota of humans and rats exclusively synthesize the (S)-(-)-equol enantiomer.[3][4][5][6] This stereospecificity is of profound biological significance as the two enantiomers exhibit distinct affinities for estrogen receptors (ERs) and different physiological effects.

(S)-equol has demonstrated a higher binding affinity for estrogen receptor β (ERβ), suggesting its role as a selective estrogen receptor modulator (SERM).[4][6][7][8] In contrast, (R)-equol shows a weaker interaction with ERs.[9][10] Both enantiomers have also been reported to interact with dihydrotestosterone (B1667394) (DHT), indicating a potential role in androgen-mediated conditions.[7] The differential activities and pharmacokinetic profiles of (S)-equol and (R)-equol underscore the importance of studying them as separate entities in the context of drug development and nutritional science.

Quantitative Data Summary

Estrogen Receptor Binding Affinity

The binding affinities of (S)-equol and (R)-equol for estrogen receptor α (ERα) and estrogen receptor β (ERβ) have been determined through competitive binding assays. The dissociation constants (Ki) are summarized in the table below.

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

| (S)-equol | ERα | 6.41 | [8] |

| ERβ | 0.73 | [4][6][8] | |

| (R)-equol | ERα | 27.38 | [8] |

| ERβ | 15.4 | [8] | |

| 17β-Estradiol | ERα | ~0.13 (Kd) | [8] |

| ERβ | ~0.15 (Kd) | [8] |

(Note: Kd values for 17β-estradiol are provided for comparison.)

Pharmacokinetic Parameters in Humans

Pharmacokinetic studies have been conducted in healthy adults to determine the absorption, distribution, metabolism, and excretion of orally administered (S)-equol and (R)-equol.

| Parameter | (S)-equol | (R)-equol | Racemic (±)-equol | Reference |

| Terminal Elimination Half-life (t½) | 7-8 hours | 7-8 hours | Slower elimination | [11] |

| Time to Maximum Plasma Concentration (Tmax) | ~1-3 hours | ~2-3 hours | Slower absorption | [6] |

| Systemic Bioavailability | High | Higher than (S)-equol | Lower than individual enantiomers | [11] |

| Fractional Urinary Excretion (% of dose) | ~61-82% | Higher than (S)-equol | - | [6][7] |

Experimental Protocols

Chiral HPLC Separation of (S)- and (R)-equol

This protocol describes a method for the analytical and semi-preparative separation of equol enantiomers using high-performance liquid chromatography (HPLC) with a chiral stationary phase.

Materials:

-

Racemic (±)-equol standard

-

HPLC-grade n-heptane

-

HPLC-grade isopropanol (B130326)

-

Chiral HPLC column (e.g., Chiralcel OD-H or Chiralpak IA)

-

HPLC system with a UV detector

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing n-heptane and isopropanol in a suitable ratio (e.g., 80:20 v/v). Degas the mobile phase before use.

-

Sample Preparation: Dissolve the racemic (±)-equol standard in the mobile phase to a final concentration of 1 mg/mL.

-

HPLC Conditions:

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: n-Heptane:Isopropanol (80:20, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 280 nm

-

Injection Volume: 10 µL

-

-

Data Analysis: The two enantiomers will be resolved as separate peaks. (S)-equol typically elutes before (R)-equol under these conditions. Peak areas can be integrated to determine the enantiomeric purity. For preparative separation, scale up the injection volume and collect the fractions corresponding to each enantiomer.

Caption: Workflow for the chiral HPLC separation of equol enantiomers.

Estrogen Receptor Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity of (S)-equol and (R)-equol for estrogen receptors.

Materials:

-

Rat uterine cytosol (as a source of ERα and ERβ)

-

[³H]-17β-Estradiol (radioligand)

-

Unlabeled 17β-estradiol (for standard curve)

-

(S)-equol and (R)-equol

-

Assay Buffer (e.g., Tris-EDTA buffer)

-

Hydroxylapatite (HAP) slurry

-

Scintillation cocktail

Procedure:

-

Cytosol Preparation: Prepare uterine cytosol from ovariectomized rats.

-

Assay Setup: In microcentrifuge tubes, combine a fixed concentration of [³H]-17β-estradiol (e.g., 0.5 nM) with increasing concentrations of unlabeled competitor ((S)-equol, (R)-equol, or 17β-estradiol).

-

Incubation: Add the rat uterine cytosol to each tube, mix, and incubate at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Wash the HAP pellets with cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Elute the bound radioligand from the HAP pellets and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]-17β-estradiol against the log concentration of the competitor. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Simplified signaling pathway of equol via estrogen receptors.

Transcriptional Activation Assay

This protocol describes a cell-based assay to measure the ability of (S)-equol and (R)-equol to activate gene expression through estrogen receptors.

Materials:

-

Human cell line (e.g., HeLa or HepG2)

-

Expression vectors for human ERα and ERβ

-

Estrogen response element (ERE)-driven luciferase reporter plasmid (e.g., ERE-TK-LUC)

-

Transfection reagent

-

(S)-equol and (R)-equol

-

Luciferase assay substrate

Procedure:

-

Cell Culture and Transfection: Culture the cells in appropriate media. Co-transfect the cells with the ER expression vector and the ERE-luciferase reporter plasmid using a suitable transfection reagent.

-

Treatment: After transfection, treat the cells with various concentrations of (S)-equol, (R)-equol, or 17β-estradiol (positive control) for 24 hours.

-

Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzyme.

-

Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer after adding the luciferase assay substrate.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the relative luciferase units against the log concentration of the test compound to generate dose-response curves and determine EC50 values.

Caption: Workflow for the estrogen receptor transcriptional activation assay.

Signaling Pathways

(S)-equol and (R)-equol primarily exert their biological effects through their interaction with estrogen receptors. (S)-equol, with its higher affinity for ERβ, is considered a phyto-SERM. Upon binding to ERs in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, thereby modulating the transcription of target genes. This can lead to a variety of cellular responses, including effects on cell proliferation, apoptosis, and inflammation.

In addition to their ER-mediated effects, both (S)-equol and (R)-equol have been shown to bind directly to dihydrotestosterone (DHT), the most potent androgen.[7] This interaction does not involve the androgen receptor but suggests a mechanism by which equol may modulate androgen signaling, with potential implications for conditions such as benign prostatic hyperplasia and prostate cancer.

Conclusion

The enantiomers of equol, (S)-equol and (R)-equol, exhibit distinct biological and pharmacokinetic properties that are critical for consideration in the fields of nutrition, medicine, and drug development. (S)-equol, the exclusive product of the human gut microbiome, demonstrates a strong and selective affinity for ERβ, positioning it as a compound of interest for hormone-related conditions. While (R)-equol has a weaker affinity for ERs, its potential anti-androgenic effects warrant further investigation. The provided experimental protocols and data summaries offer a foundational resource for researchers to further explore the therapeutic potential of these fascinating molecules. A thorough understanding of the individual contributions of each enantiomer is essential for the rational design of future clinical trials and the development of novel therapeutic agents.

References

- 1. "Synthesis of (S)-Equol" by Aaron Butler and Dr. Merritt Andrus [scholarsarchive.byu.edu]

- 2. Comparative Effects of R- and S-equol and Implication of Transactivation Functions (AF-1 and AF-2) in Estrogen Receptor-Induced Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. The pharmacokinetic behavior of the soy isoflavone metabolite S-(−)equol and its diastereoisomer R-(+)equol in healthy adults determined by using stable-isotope-labeled tracers1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Equol: Pharmacokinetics and Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The pharmacokinetics of S-(-)equol administered as SE5-OH tablets to healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of (+)-Equol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Equol, a prominent isoflavonoid (B1168493) metabolite derived from the dietary soy isoflavone (B191592) daidzein (B1669772) through the action of gut microbiota, has garnered significant scientific attention for its diverse and potent biological activities. Its structural similarity to estradiol (B170435) allows it to interact with estrogen receptors, yet its bioactivity extends far beyond hormonal modulation. This technical guide provides an in-depth exploration of the core biological functions of (+)-Equol, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Core Biological Activities of (+)-Equol

(+)-Equol exhibits a broad spectrum of biological effects, including estrogenic and anti-androgenic activity, potent antioxidant and anti-inflammatory properties, as well as anticancer, neuroprotective, and cardiovascular-protective effects.

Estrogenic and Anti-Androgenic Activity

One of the most well-characterized activities of (+)-Equol is its ability to modulate steroid hormone signaling. It is a selective estrogen receptor modulator (SERM) with a notable binding preference for estrogen receptor β (ERβ) over ERα.[1][2][3] This differential binding affinity is believed to contribute to its tissue-specific effects. Furthermore, (+)-Equol exhibits anti-androgenic properties by binding to dihydrotestosterone (B1667394) (DHT), thereby preventing its interaction with the androgen receptor.

Quantitative Data: Estrogen Receptor Binding Affinity

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

| S-(-)-Equol | ERβ | 0.73 - 16 | [1][4] |

| S-(-)-Equol | ERα | 6.41 | [4] |

| R-(+)-Equol | ERα | 50 | [1] |

| R-(+)-Equol | ERβ | Weaker than S-(-)-Equol | [1] |

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol outlines a method to determine the relative binding affinity of (+)-Equol for estrogen receptors.

Materials:

-

Rat uterine cytosol (as a source of ERα and ERβ)

-

[3H]-Estradiol (radiolabeled ligand)

-

(+)-Equol (test compound)

-

TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxylapatite (HAP) slurry

-

Scintillation cocktail and counter

Procedure:

-

Cytosol Preparation: Prepare uterine cytosol from ovariectomized rats.[5]

-

Assay Setup: In triplicate, combine rat uterine cytosol (providing 50-100 µg of protein), a fixed concentration of [3H]-Estradiol (e.g., 0.5-1.0 nM), and increasing concentrations of unlabeled (+)-Equol in TEDG buffer.[5]

-

Incubation: Incubate the mixture at 4°C for 18-24 hours to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing.

-

Washing: Wash the HAP pellet with cold TEDG buffer to remove unbound radioligand.

-

Quantification: Elute the bound [3H]-Estradiol from the HAP pellet and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specifically bound [3H]-Estradiol against the log concentration of (+)-Equol. The IC50 value (concentration of (+)-Equol that inhibits 50% of [3H]-Estradiol binding) is determined. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathway: Estrogen Receptor Modulation by S-(-)-Equol

Caption: S-(-)-Equol preferentially binds to ERβ, modulating gene transcription.

Antioxidant Activity

(+)-Equol is a potent antioxidant, demonstrating greater activity than its precursor daidzein and other isoflavones.[6] Its antioxidant effects are attributed to its ability to scavenge free radicals and to modulate endogenous antioxidant defense systems.

Quantitative Data: Antioxidant Activity

| Assay | Cell Line / System | Effective Concentration | Observed Effect | Reference |

| DPPH Radical Scavenging | In vitro | IC50 values vary | Potent radical scavenging | [7] |

| Superoxide (B77818) Radical Inhibition | J774 Macrophages | Not specified | Inhibition of superoxide production | [8] |

| LDL Oxidation Inhibition | In vitro | Not specified | More potent than genistein (B1671435) and daidzein | [9] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method to evaluate the free radical scavenging activity of (+)-Equol.[10][11][12]

Materials:

-

(+)-Equol

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Solution Preparation: Prepare a stock solution of (+)-Equol in methanol. Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).

-

Assay Setup: In a 96-well plate, add serial dilutions of the (+)-Equol stock solution. A blank well should contain only methanol.

-

Reaction Initiation: Add the DPPH working solution to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of (+)-Equol using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100. The IC50 value is the concentration of (+)-Equol that causes 50% inhibition.

Workflow: DPPH Antioxidant Assay

Caption: Workflow for determining antioxidant capacity using the DPPH assay.

Anti-inflammatory Activity

(+)-Equol has demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways. It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.

Quantitative Data: Anti-inflammatory Effects

| Cell Line | Treatment | Effective Concentration | Observed Effect | Reference |

| Murine Peritoneal Macrophages | LPS | 5, 10, 25 µM | Inhibition of NO, PGE2, TNF-α, IL-6, IL-1β | [13] |

| RAW 264.7 Macrophages | LPS | Dose-dependent | Inhibition of NO production | [14] |

| Microglia | LPS | 5, 10, 20 µM | Reduced release of IL-6 and TNF-α | [9] |

Experimental Protocol: Macrophage-Based Anti-inflammatory Assay

This protocol provides a framework for assessing the anti-inflammatory effects of (+)-Equol in macrophages.

Materials:

-

RAW 264.7 or primary macrophages

-

(+)-Equol

-

Lipopolysaccharide (LPS)

-

Cell culture medium and supplements

-

Griess Reagent (for NO measurement)

-

ELISA kits (for cytokine measurement)

Procedure:

-

Cell Culture: Culture macrophages in appropriate medium.

-

Treatment: Pre-treat the cells with various concentrations of (+)-Equol for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation: Incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Nitric Oxide Measurement: Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.

-

Data Analysis: Compare the levels of NO and cytokines in (+)-Equol-treated cells to LPS-stimulated control cells.

Signaling Pathway: Anti-inflammatory Action of (+)-Equol

Caption: (+)-Equol inhibits LPS-induced inflammatory pathways.

Anticancer Activity

The effect of (+)-Equol on cancer is complex and appears to be concentration-dependent. At high concentrations, it has been shown to inhibit the proliferation of various cancer cell lines, while at low physiological concentrations, it may promote the growth of certain estrogen-receptor-positive breast cancer cells.[2][15][16]

Quantitative Data: Anticancer Effects

| Cell Line | Treatment Duration | Effective Concentration | Observed Effect | Reference |

| HeLa (Cervical Cancer) | 24, 48, 72 h | Dose-dependent | Inhibition of cell viability | [17] |

| MCF-7 (Breast Cancer) | Not specified | ≤1 µM | Increased cell proliferation | [18] |

| MCF-7 (Breast Cancer) | Not specified | 100 µM | Induced G2/M arrest | [2] |

| MDA-MB-453 (Breast Cancer) | 48, 72 h | 50, 100 µM | Decreased cell proliferation, increased apoptosis | [2] |

| MDA-MB-435 (Metastatic Cancer) | 24 h | 1-50 µM | Increased cell viability | [19] |

Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard method to assess the effect of (+)-Equol on cancer cell proliferation.[17][20][21][22][23]

Materials:

-

Cancer cell line of interest

-

(+)-Equol

-

Cell culture medium and supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of (+)-Equol for different time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Neuroprotective and Cardiovascular Effects

Emerging evidence suggests that (+)-Equol possesses neuroprotective and cardiovascular-protective properties. It has been shown to protect neuronal cells from toxicity and to improve vascular function.[24][25][26][27]

Quantitative Data: Neuroprotective and Cardiovascular Effects

| Activity | Cell Line / System | Effective Concentration | Observed Effect | Reference |

| Neuroprotection | SH-SY5Y | 10, 20 µM | Cytoprotection against neurotoxins | [24] |

| Neuroprotection | SH-SY5Y | 1 µM | Protection against Aβ-induced cytotoxicity | [4][25] |

| Vasodilation | Endothelial Cells | 100 nM | Activation of eNOS | [28] |

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol can be used to evaluate the neuroprotective effects of (+)-Equol against a neurotoxin.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

(+)-Equol

-

Neurotoxin (e.g., 6-OHDA, MPP+, or Aβ peptide)

-

Cell culture medium and supplements

-

MTT or other viability assay reagents

Procedure:

-

Cell Culture: Culture SH-SY5Y cells.

-

Pre-treatment: Pre-treat the cells with (+)-Equol at various concentrations for a specified duration.

-

Toxin Exposure: Expose the cells to the neurotoxin to induce cell damage.

-

Incubation: Incubate for the desired time period.

-

Viability Assessment: Measure cell viability using an MTT assay or another suitable method.

-

Data Analysis: Compare the viability of cells pre-treated with (+)-Equol to those exposed to the toxin alone.

Signaling Pathway: Neuroprotective Action of (+)-Equol

Caption: (+)-Equol promotes neuronal survival via ERα and ERK1/2 signaling.

Conclusion

(+)-Equol is a bioactive isoflavonoid with a remarkable range of biological activities that hold significant promise for human health. Its ability to selectively modulate estrogen receptors, combat oxidative stress and inflammation, and influence cellular proliferation and survival pathways underscores its potential as a lead compound in the development of novel therapeutics for a variety of conditions, including hormone-dependent cancers, neurodegenerative diseases, and cardiovascular disorders. The quantitative data and detailed methodologies provided in this guide are intended to serve as a valuable resource for the scientific community to further elucidate the mechanisms of action of (+)-Equol and to accelerate its translation into clinical applications.

References

- 1. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Systematic Review of the Effects of Equol (Soy Metabolite) on Breast Cancer [mdpi.com]

- 3. Interaction of phytoestrogens with estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Equol Pretreatment Protection of SH-SY5Y Cells against Aβ (25-35)-Induced Cytotoxicity and Cell-Cycle Reentry via Sustaining Estrogen Receptor Alpha Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Equol: Pharmacokinetics and Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The phytoestrogen equol increases nitric oxide availability by inhibiting superoxide production: an antioxidant mechanism for cell-mediated LDL modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potential Protective Effects of Equol (Soy Isoflavone Metabolite) on Coronary Heart Diseases—From Molecular Mechanisms to Studies in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 12. mdpi.com [mdpi.com]

- 13. Daidzein and Equol: Ex Vivo and In Silico Approaches Targeting COX-2, iNOS, and the Canonical Inflammasome Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The impact of equol-producing status in modifying the effect of soya isoflavones on risk factors for CHD: a systematic review of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Soy Isoflavone Equol May Increase Cancer Malignancy via Up-regulation of Eukaryotic Protein Synthesis Initiation Factor eIF4G - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Equol, an Isoflavone Metabolite, Regulates Cancer Cell Viability and Protein Synthesis Initiation via c-Myc and eIF4G - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ar.iiarjournals.org [ar.iiarjournals.org]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. Equol induces mitochondria-mediated apoptosis of human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. merckmillipore.com [merckmillipore.com]

- 23. researchhub.com [researchhub.com]

- 24. Equol, a Blood-Brain Barrier Permeable Gut Microbial Metabolite of Dietary Isoflavone Daidzein, Exhibits Neuroprotective Effects against Neurotoxins Induced Toxicity in Human Neuroblastoma SH-SY5Y Cells and Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Equol Pretreatment Protection of SH-SY5Y Cells against Aβ (25–35)-Induced Cytotoxicity and Cell-Cycle Reentry via Sustaining Estrogen Receptor Alpha Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Research protocol: effect of natural S-equol on blood pressure and vascular function- a six-month randomized controlled trial among equol non-producers of postmenopausal women with prehypertension or untreated stage 1 hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Effects of Equol Supplement on Bone and Cardiovascular Parameters in Middle-Aged Japanese Women: A Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ahajournals.org [ahajournals.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Mechanisms of Action of (+)-Equol

Abstract: (+)-Equol, a prominent metabolite of the soy isoflavone (B191592) daidzein (B1669772) produced by intestinal microflora, has garnered significant scientific interest for its diverse biological activities. Its structural similarity to 17β-estradiol allows it to interact with estrogen receptors, positioning it as a natural selective estrogen receptor modulator (SERM). Beyond its hormonal activities, (+)-Equol exhibits potent antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties in a variety of in vitro models. This technical guide provides a comprehensive overview of the core in vitro mechanisms of action of (+)-Equol, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support further research and development.

Interaction with Estrogen Receptors (ERs)

Equol (B1671563) is a chiral molecule existing as two enantiomers, S-equol and R-equol. The human gut microbiota exclusively produces S-equol[1]. These enantiomers exhibit differential binding affinities for the two main estrogen receptor subtypes, ERα and ERβ, which underpins their tissue-specific effects.[2][3]

S-equol demonstrates a significantly higher binding affinity for ERβ, comparable to that of genistein.[4] In contrast, R-equol binds more weakly overall but shows a preference for ERα.[4] This preferential binding of S-equol to ERβ is thought to mediate many of its beneficial effects, including cardioprotective and neuroprotective actions, as ERβ is prominently expressed in bone, the brain, and the cardiovascular system.[5][6][7] The agonistic activity of equol at ERs can stimulate the transcription of estrogen-responsive genes.[3]

Quantitative Data: Estrogen Receptor Binding Affinity

| Compound | Receptor | Binding Affinity (Ki) | β/α Fold Preference | Reference |

| S-Equol | ERβ | 16 nM | 13 | [4] |

| ERα | 208 nM | [4] | ||

| R-Equol | ERα | 50 nM | 0.29 | [4] |

| ERβ | 172 nM | [4] | ||

| Genistein | ERβ | 6.7 nM | 16 | [4] |

| ERα | 107 nM | [4] |

Anti-Inflammatory Mechanisms

In vitro studies consistently demonstrate the potent anti-inflammatory properties of (+)-Equol, particularly in models of lipopolysaccharide (LPS)-induced inflammation in immune cells like microglia and macrophages.[5]

The primary mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[8][9] Upon activation by LPS, TLR4 initiates downstream cascades involving Mitogen-Activated Protein Kinases (MAPKs) and the transcription factor Nuclear Factor-kappa B (NF-κB).[5][8] Equol effectively suppresses the activation of MAPK and prevents the phosphorylation and degradation of IκB, thereby inhibiting the nuclear translocation of NF-κB.[10] This leads to a dose-dependent reduction in the expression and secretion of key pro-inflammatory mediators, including:

-

Monocyte Chemoattractant Protein-1 (MCP-1)[5]

Signaling Pathway: Equol's Anti-Inflammatory Action

Caption: Equol inhibits LPS-induced inflammation by blocking TLR4, MAPK, and NF-κB signaling.

Quantitative Data: Anti-Inflammatory Activity

| Assay Target | Cell Line | Equol Concentration | Result | Reference |

| NO Production | BV-2 Microglia | IC50 = 3.00 µM | Potent Inhibition | [10] |

| iNOS Expression | BV-2 Microglia | 5 µM | 78.12% inhibition | [8][10] |

| 10 µM | 57.06% inhibition | [8][10] | ||

| 20 µM | 25.59% inhibition | [8][10] | ||

| COX-2 Expression | BV-2 Microglia | 5 µM | 81.10% inhibition | [8][10] |

| 10 µM | 72.36% inhibition | [8][10] | ||

| 20 µM | 50.88% inhibition | [8][10] |

Antioxidant Mechanisms

(+)-Equol is recognized as the most potent antioxidant among the isoflavones and their metabolites.[11][12] Its antioxidant properties surpass even those of vitamins C and E in some in vitro assays.[5] The mechanisms are twofold:

-

Direct Radical Scavenging: The polyphenolic structure of equol allows it to donate hydrogen atoms, thereby neutralizing a variety of free radicals, including peroxyl radicals.[5] This activity is demonstrated in assays measuring the inhibition of LDL oxidation.[5][12]

-

Modulation of Cellular Antioxidant Defenses: Equol can trigger intracellular signaling pathways that upregulate the expression of endogenous antioxidant enzymes.[2][11] This can involve the activation of transcription factors like Nrf2, leading to increased production of enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase.[13][14]

Effects on Cancer Cells

The in vitro effect of equol on cancer cells is complex and highly dependent on its concentration and the estrogen receptor status of the cells.

-

Anti-proliferative and Pro-apoptotic Effects: At high concentrations (typically >25 µM), equol inhibits cancer cell growth, induces cell cycle arrest, and promotes apoptosis.[15][16][17] In prostate cancer cells, S-equol has been shown to cause G2/M phase arrest by downregulating Cyclin B1 and CDK1 and to induce apoptosis by upregulating Fas ligand (FasL).[18] This is often mediated through the Akt/FOXO3a pathway, where equol activates the tumor suppressor FOXO3a.[16][18][19]

-

Proliferative Effects: At low, physiological concentrations (≤1 µM), equol has been reported to increase the proliferation of some breast cancer cells, particularly those that are ER-positive.[15][17]

-

Modulation of Protein Synthesis: In metastatic breast cancer cells, equol can up-regulate the eukaryotic protein synthesis initiation factor eIF4GI.[15][17] This can selectively increase the translation of mRNAs containing Internal Ribosome Entry Sites (IRES), which often code for oncogenic proteins that regulate cell survival and proliferation.[15][17]

Signaling Pathway: Equol in Prostate Cancer Cells

Caption: S-Equol inhibits prostate cancer growth by inhibiting the Akt pathway and activating FOXO3a.

Neuroprotective Mechanisms

In vitro models of neuroinflammation and neurotoxicity demonstrate that (+)-Equol has significant neuroprotective potential.[8][9] It protects neurons from inflammatory injury mediated by activated microglia.[8][9] This is achieved by inhibiting the microglial production of neurotoxic inflammatory mediators as described in Section 2. Furthermore, equol has been shown to downregulate neuronal apoptosis and increase neurite outgrowth in N2a cells.[8][9] It also shows cytoprotective effects against specific neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+) in SH-SY5Y cells.[20]

Effects on Bone Metabolism

(+)-Equol positively influences bone formation in vitro. Studies using primary rat osteoblasts show that equol promotes cell proliferation and differentiation.[21] The key markers of osteoblast differentiation, alkaline phosphatase (ALP) activity and osteocalcin (B1147995) production, are significantly elevated in the presence of equol.[21] These effects are mediated through the activation of estrogen receptors, as they can be blocked by the ER antagonist ICI182780.[21] The downstream signaling appears to involve the protein kinase C alpha (PKCα) pathway.[21] In other models, S-Equol was shown to upregulate the OPG/RANKL ratio, a critical factor in bone remodeling, via the PI3K/Akt pathway.[22]

Key Experimental Protocols

Estrogen Receptor Competitive Binding Assay

-

Objective: To determine the binding affinity (Ki) of (+)-Equol for ERα and ERβ.

-

Principle: This is a competitive radioligand binding assay. A constant concentration of a high-affinity radiolabeled estrogen (e.g., [3H]-estradiol) is incubated with a source of the receptor (e.g., purified recombinant ERα or ERβ). The test compound (Equol) is added in increasing concentrations to compete with the radioligand for binding to the receptor. The amount of bound radioactivity is measured, and the concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

-

General Protocol:

-

Prepare assay buffer (e.g., Tris-HCl buffer containing additives to reduce non-specific binding).

-

In a multi-well plate, add the receptor protein, radiolabeled estradiol, and varying concentrations of unlabeled Equol.

-

Include controls for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

-

Incubate the plate to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Separate bound from free radioligand (e.g., using hydroxylapatite precipitation or filter binding).

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of Equol to determine the IC50 value.

-

Calculate the Ki value.

-

Cell Viability (MTT) Assay

-

Objective: To assess the effect of (+)-Equol on the proliferation or cytotoxicity in a cell line.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[23] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

General Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of (+)-Equol (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution using a microplate reader at approximately 570 nm.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Experimental Workflow: In Vitro Anti-Inflammatory Assay

References

- 1. researchgate.net [researchgate.net]

- 2. Equol: a metabolite of gut microbiota with potential antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Effects of R- and S-equol and Implication of Transactivation Functions (AF-1 and AF-2) in Estrogen Receptor-Induced Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential Protective Effects of Equol (Soy Isoflavone Metabolite) on Coronary Heart Diseases—From Molecular Mechanisms to Studies in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Equol, via Dietary Sources or Intestinal Production, May Ameliorate Estrogen Deficiency-Induced Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential Protective Effects of Equol (Soy Isoflavone Metabolite) on Coronary Heart Diseases-From Molecular Mechanisms to Studies in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Equol, a Dietary Daidzein Gut Metabolite Attenuates Microglial Activation and Potentiates Neuroprotection In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Equol, a Dietary Daidzein Gut Metabolite Attenuates Microglial Activation and Potentiates Neuroprotection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Equol, an Isoflavone Metabolite, Regulates Cancer Cell Viability and Protein Synthesis Initiation via c-Myc and eIF4G - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. The Soy Isoflavone Equol May Increase Cancer Malignancy via Up-regulation of Eukaryotic Protein Synthesis Initiation Factor eIF4G - PMC [pmc.ncbi.nlm.nih.gov]

- 18. S-equol, a Secondary Metabolite of Natural Anticancer Isoflavone Daidzein, Inhibits Prostate Cancer Growth In Vitro and In Vivo, Though Activating the Akt/FOXO3a Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Equol, a Blood-Brain Barrier Permeable Gut Microbial Metabolite of Dietary Isoflavone Daidzein, Exhibits Neuroprotective Effects against Neurotoxins Induced Toxicity in Human Neuroblastoma SH-SY5Y Cells and Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Equol promotes rat osteoblast proliferation and differentiation through activating estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. S-Equol enhances osteoblastic bone formation and prevents bone loss through OPG/RANKL via the PI3K/Akt pathway in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

(+)-Equol: A Technical Guide to its Estrogenic and Antioxidant Properties

Introduction

(+)-Equol is a non-steroidal estrogenic compound produced from the metabolism of daidzein, a soy isoflavone, by specific gut microflora.[1][2] Due to its structural similarity to 17β-estradiol, (+)-Equol exhibits a range of biological activities, most notably its estrogenic and antioxidant effects.[3][4] Unlike its precursor daidzein, Equol possesses a chiral center, existing as two distinct enantiomers: S-(-)-Equol and R-(+)-Equol.[2] The naturally produced form in the human gut is exclusively S-(-)-Equol, which is considered the more biologically potent enantiomer.[5][6] This technical guide provides an in-depth overview of the estrogenic and antioxidant mechanisms of (+)-Equol, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations for researchers and drug development professionals.

Estrogenic Effects of (+)-Equol

The estrogenic activity of (+)-Equol is primarily mediated through its interaction with estrogen receptors (ERs), ERα and ERβ.[1] The two enantiomers of Equol, S-Equol and R-Equol, display differential binding affinities for these receptors, which dictates their specific biological actions.[1][2]

Estrogen Receptor Binding Affinity

S-Equol demonstrates a significantly higher binding affinity for ERβ, with a preference 13 times greater than for ERα.[1][2] In contrast, R-Equol binds more weakly overall but shows a preference for ERα.[2][7] The binding affinity of S-Equol for ERβ is comparable to that of the well-studied phytoestrogen, genistein.[2] All Equol isomers exhibit a higher affinity for both estrogen receptors than their precursor, daidzein.[2]

Table 1: Comparative Estrogen Receptor Binding Affinities (Ki)

| Compound | Receptor | Binding Affinity (Ki, nM) | Receptor Preference (β/α ratio) |

|---|---|---|---|

| S-(-)-Equol | ERα | ~208 | 13-fold for ERβ |

| ERβ | 16[2][7] | ||

| R-(+)-Equol | ERα | 50[2][7] | 0.29-fold for ERβ (4-fold for ERα)[1][2] |

| ERβ | ~172 | ||

| Genistein | ERα | ~107 | 16-fold for ERβ |

| ERβ | 6.7[2] | ||

| Daidzein | ERα | >1000 | Higher affinity for ERβ |

| | ERβ | Lower than Equol isomers[2] | |

Note: Ki values are inhibitory constants, where a lower value indicates higher binding affinity. Values are compiled from multiple sources and may vary based on experimental conditions.

Estrogenic Signaling Pathways

Upon binding to estrogen receptors, particularly ERβ, S-Equol initiates a cascade of intracellular signaling events.[8] This activation can lead to the modulation of gene expression by binding to estrogen response elements (EREs) in the DNA.[5] Key signaling pathways activated by Equol include the PI3K/Akt and MAPK/ERK pathways.[9][10] These pathways are crucial for various cellular processes, including cell proliferation, survival, and differentiation.[10] For instance, S-(-)equol has been shown to stimulate the phosphorylation of the PI3K/Akt signaling pathway and enhance the activity of endothelial nitric oxide synthase (eNOS) by binding to ERβ, which plays a role in cardiovascular health.[8][11]

References

- 1. Equol: a metabolite of gut microbiota with potential antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Advances in the Metabolic Mechanism and Functional Characteristics of Equol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Equol: Pharmacokinetics and Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. journals.plos.org [journals.plos.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of (+)-Equol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of (+)-Equol, the R-enantiomer of equol (B1671563). Equol, a metabolite of the soy isoflavone (B191592) daidzein (B1669772), has garnered significant interest for its potential therapeutic effects. This document delves into its absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, detailed experimental protocols, and visualizations of its metabolic and signaling pathways.

Pharmacokinetics of (+)-Equol and its Enantiomers

Equol is a chiral molecule existing as two enantiomers: S-(-)-Equol and R-(+)-Equol. While intestinal bacteria exclusively produce S-(-)-Equol from daidzein, synthetic preparations can be racemic or enantiomerically pure.[1] Pharmacokinetic studies have revealed significant differences between the enantiomers and the racemic mixture.

Both S-(-)-Equol and R-(+)-Equol are rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) typically reached within 2-3 hours when consumed with a meal.[2] In contrast, racemic (±)-Equol exhibits slower absorption.[2] The bioavailability of R-(+)-Equol is notably higher than that of S-(-)-Equol.[2][3]

Following absorption, equol undergoes extensive phase II metabolism, primarily forming glucuronide and, to a lesser extent, sulfate (B86663) conjugates.[2] This conjugation occurs during first-pass metabolism in the enterocytes and the liver.[2] The major circulating form of equol is its glucuronide conjugate.[4] The primary route of elimination for equol and its metabolites is renal excretion into the urine.[2] The fractional urinary recovery of R-(+)-Equol is higher than that of S-(-)-Equol, reflecting its greater bioavailability.[3] S-(-)-Equol has a terminal elimination half-life of approximately 7-8 hours in healthy adults.[2]

The following tables summarize key pharmacokinetic parameters for R-(+)-Equol, S-(-)-Equol, and racemic (±)-Equol in humans and rats.

Table 1: Pharmacokinetic Parameters of Equol Enantiomers and Racemate in Healthy Human Adults After a Single Oral Dose

| Parameter | R-(+)-[2-13C]Equol (20 mg) | S-(-)-[2-13C]Equol (20 mg) | Racemic (±)-[2-13C]Equol (20 mg) |

| Tmax (h) | 2-3 | 2-3 | Slower than individual enantiomers |

| Cmax (ng/mL) | Higher than S-(-)-Equol | - | Lower than individual enantiomers |

| AUC | Higher than S-(-)-Equol | - | Lower than individual enantiomers |

| Terminal Elimination Half-life (h) | 7-8 | 7-8 | - |

| Fractional Urinary Recovery (72h, % of dose) | 83.2 ± 11.2 | 61.3 ± 19.5 | 69.3 ± 15.4 |

Data sourced from Setchell et al.[2][3]

Table 2: Pharmacokinetic Parameters of Total Equol in Ovariectomized Sprague-Dawley Rats After a Single Oral Gavage

| Treatment Group | Dose | Tmax (h) | Cmax (nmol/L) | AUC0–24 (nmol·h/L) |

| Dietary Racemic Equol | 2 mg/mL | 2.17 ± 2.91 | 8815 ± 2988 | 104082 ± 20516 |

| Dietary Daidzein (producing S-Equol) | 10 mg/mL | 20.67 ± 4.67 | 3682 ± 2675 | - |

Data sourced from Legette et al.[4][5]

Metabolism of Daidzein to Equol and Subsequent Conjugation

The biotransformation of daidzein to S-(-)-Equol is a multi-step process carried out by specific intestinal bacteria. This process involves the reduction of daidzein to dihydrodaidzein, which is then converted to tetrahydrodaidzein and subsequently to S-(-)-Equol. Once absorbed, both S-(-)-Equol and synthetically derived R-(+)-Equol undergo phase II metabolism to form glucuronide and sulfate conjugates.

Signaling Pathways Modulated by (+)-Equol

(+)-Equol has been shown to modulate several key signaling pathways, which are believed to underlie its biological activities. These include the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and angiogenesis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of (+)-Equol pharmacokinetics and metabolism.

This protocol describes the extraction and quantification of total (+)-Equol (conjugated and unconjugated) from human plasma.

4.1.1. Materials and Reagents

-

Human plasma

-

(+)-Equol analytical standard

-

Internal standard (e.g., deuterated equol)

-

β-glucuronidase/sulfatase from Helix pomatia

-

Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid

-

Deionized water

4.1.2. Experimental Workflow

4.1.3. Step-by-Step Procedure

-

Sample Preparation: To 100 µL of human plasma, add 10 µL of internal standard solution.

-

Enzymatic Hydrolysis: Add 150 µL of sodium acetate buffer (pH 5.0) and 10 µL of β-glucuronidase/sulfatase solution. Vortex and incubate at 37°C for 1-2 hours to deconjugate equol metabolites.

-

Solid Phase Extraction (SPE):

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the hydrolyzed plasma sample onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute the analytes with 1 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

-

LC-MS/MS Analysis:

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate equol from matrix components.

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative ion mode with Multiple Reaction Monitoring (MRM).

-

MRM Transition for Equol: m/z 241 -> 121.

-

MRM Transition for Internal Standard: Dependent on the specific standard used.

-

-

This protocol outlines a general procedure to assess the metabolic stability of (+)-Equol in human liver microsomes.

4.2.1. Materials and Reagents

-

Human liver microsomes (pooled)

-

(+)-Equol

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (to stop the reaction)

-

Internal standard

4.2.2. Step-by-Step Procedure

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, MgCl2, and human liver microsomes (typically 0.5-1 mg/mL protein concentration).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add (+)-Equol (final concentration typically 1-10 µM) to the mixture.

-

Start of Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.

-

Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for LC-MS/MS analysis.

-

Data Analysis: Quantify the remaining amount of (+)-Equol at each time point. The disappearance rate is used to calculate the in vitro half-life and intrinsic clearance.

This protocol describes the analysis of the phosphorylation status of Akt, a key protein in the PI3K/Akt signaling pathway, in cells treated with (+)-Equol.

4.3.1. Materials and Reagents

-

Cell culture reagents

-

(+)-Equol

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

4.3.2. Step-by-Step Procedure

-

Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of (+)-Equol for the desired time. Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the signal using an ECL reagent and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt to normalize the phospho-protein levels.

This guide provides a foundational understanding of the pharmacokinetics and metabolism of (+)-Equol. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of drug development and nutritional science. Further research is warranted to fully elucidate the therapeutic potential of this promising compound.

References

- 1. Advances in the Metabolic Mechanism and Functional Characteristics of Equol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Equol: Pharmacokinetics and Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pharmacokinetic behavior of the soy isoflavone metabolite S-(−)equol and its diastereoisomer R-(+)equol in healthy adults determined by using stable-isotope-labeled tracers1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of Equol, a Soy Isoflavone Metabolite, Changes with the Form of Equol (Dietary versus Intestinal Production) in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of equol, a soy isoflavone metabolite, changes with the form of equol (dietary versus intestinal production) in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity of (+)-Equol to Estrogen Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction